7-Ethynyl-2-tetralone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

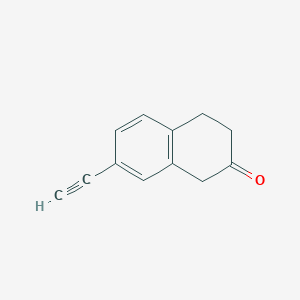

7-Ethynyl-2-tetralone is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antidepressant and CNS Disorders:

7-Ethynyl-2-tetralone derivatives have been explored for their potential as monoamine reuptake inhibitors, which are crucial in treating central nervous system disorders such as depression, anxiety, and attention deficit hyperactivity disorder. These compounds work by increasing the levels of neurotransmitters like dopamine in the synaptic cleft, thereby enhancing mood and cognitive function. Research indicates that certain tetralone-based amines exhibit promising activity against various CNS disorders, including major depressive disorder and schizophrenia, with potential applications in neurodegenerative diseases like Parkinson's disease .

Biological Activity Studies:

Studies have highlighted the enhanced biological activity of tetralone analogues compared to their parent compounds. For instance, specific this compound derivatives have shown increased potency in growth inhibition assays using plant cell cultures, indicating their dual role as both therapeutic agents and plant growth regulators .

Agricultural Applications

Plant Growth Regulators:

The structural features of this compound allow it to function effectively as a plant growth regulator. Research has demonstrated that tetralone analogues can mimic natural plant hormones like abscisic acid, which plays a vital role in regulating growth and stress responses in plants. These analogues have been shown to inhibit cell growth in maize cultures, suggesting their utility in agricultural settings for enhancing crop resilience and yield under stress conditions .

Synthesis of Novel Compounds:

The synthesis of this compound has facilitated the development of various derivatives that can be tailored for specific agricultural applications. These compounds can be engineered to improve their efficacy as growth regulators or to target specific pathways in plants, thereby optimizing their performance in real-world agricultural scenarios .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Type | Observed Effect |

|---|---|---|---|

| Tetralone ABA analogue | Growth Inhibition | Maize Cell Culture | Significant dose-dependent inhibition |

| This compound | Monoamine Reuptake Inhibition | Human Neuroblastoma Cells | Increased dopamine levels |

| Hydroxymethyl Derivative | Plant Growth Regulation | Various Crop Species | Enhanced drought resistance |

This table summarizes key findings from research studies demonstrating the diverse applications of this compound derivatives in both medicinal and agricultural contexts.

化学反应分析

Alkynylation of Tetralones

The introduction of ethynyl groups into tetralones can be achieved via electrophilic alkynylation using hypervalent iodine reagents. For example, in the synthesis of 2-ethynyl-2-methyl-3,4-dihydronaphthalen-1(2H)-one, TMS-EBX (a hypervalent iodine reagent) and TBAF (a fluoride source) are employed to mediate alkynylation under cryogenic conditions (-78°C) . While this protocol targets the α-position of ketones, similar reagents could potentially be adapted for regioselective introduction of ethynyl groups at the 7-position of 2-tetralone.

Key Reaction Conditions

-

Reagents : TMS-EBX (1.3–2.6 equiv), TBAF (1M in THF, 1.3–2.6 equiv)

-

Temperature : -78°C

-

Workup : Silica gel purification, flash column chromatography (hexanes/EtOAc) .

Alkyne Insertion via Metal-Catalyzed Reactions

Alkynylation of carbonyl compounds can also be achieved via metal-catalyzed cross-coupling reactions. For example, in the synthesis of 2,2-diethynyl-2,3-dihydro-1H-inden-1-one, alkynyl groups are introduced through reactions involving lithium bases (e.g., n-BuLi) and enediones . While this specific example targets indenone derivatives, analogous regioselective strategies could be applied to 2-tetralone to install ethynyl groups at the 7-position.

Regioselectivity Considerations

-

Stabilization Effects : Electron-donating groups (e.g., methyl substituents) may influence regioselectivity by stabilizing intermediates at specific positions .

-

Steric Effects : Steric hindrance in the α-position of ketones can direct alkynyl groups to less hindered positions, such as the 7-position in tetralones .

Reactivity of Tetralones

Tetralones, being cyclic ketones, undergo nucleophilic alkynylation at carbonyl-adjacent positions due to enolate formation. For 7-Ethynyl-2-tetralone, the alkyne group at C7 introduces conjugation and electronic effects that may influence reactivity:

-

Conjugation : The ethynyl group may stabilize carbocation intermediates during electrophilic attacks.

-

Steric Hindrance : The terminal alkyne at C7 could sterically hinder access to the α-position (C2) of the ketone .

Analytical Data from Related Compounds

While direct data for this compound is unavailable, analogous compounds provide insights:

属性

分子式 |

C12H10O |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

7-ethynyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C12H10O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h1,3-4,7H,5-6,8H2 |

InChI 键 |

VSYKXHCYXBLHGV-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=CC2=C(CCC(=O)C2)C=C1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。